molecular formula C8H9ClFNO B1379426 1-(4-Amino-3-fluorophenyl)ethanone hydrochloride CAS No. 1187648-60-7

1-(4-Amino-3-fluorophenyl)ethanone hydrochloride

Cat. No.: B1379426
CAS No.: 1187648-60-7
M. Wt: 189.61 g/mol
InChI Key: NIZMPTYELDRGEE-UHFFFAOYSA-N
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Description

1-(4-Amino-3-fluorophenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C8H9ClFNO and its molecular weight is 189.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Bioreduction

Research has shown the utility of structurally similar compounds in enantioselective synthesis, particularly for producing intermediates crucial in developing pharmacological agents. For instance, one study outlined the synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, a compound related to our chemical of interest, as an intermediate for drugs against HIV and Alzheimer's disease. The process involved bioreduction using Daucus carota cells, highlighting the role of bio-catalysis in synthesizing enantiomerically pure compounds (ChemChemTech, 2022).

Antimicrobial Activity

Another realm of application is the synthesis of novel compounds with antimicrobial properties. Research has demonstrated the synthesis of compounds from structurally related precursors, showing significant antimicrobial activity. This includes studies on novel Schiff bases and isoxazole derivatives, indicating the potential of similar chemical frameworks in developing new antimicrobial agents (Heliyon, 2019; Russian Journal of General Chemistry, 2019).

Fluorescence Properties

The photophysics of related compounds has also been a subject of interest, with studies exploring the fluorescence properties of similar molecules. This research can provide valuable insights into the molecular behavior of such compounds under various conditions, which could be crucial for applications in molecular imaging or sensor development (Spectrochimica acta. Part A, 2001).

Molecular Docking and Computational Studies

Furthermore, computational and molecular docking studies of structurally similar compounds have identified potential biological activities, including inhibitory effects against certain enzymes, suggesting their applicability in designing drugs with specific target interactions (Spectrochimica acta. Part A, 2015).

Pyrolysis Products Identification

Research into the pyrolysis products of new psychoactive substances structurally similar to 1-(4-Amino-3-fluorophenyl)ethanone hydrochloride has implications for understanding the stability and transformation of chemical compounds under heat, which is vital for safety assessments and regulatory compliance (Drug testing and analysis, 2018).

Properties

IUPAC Name

1-(4-amino-3-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMPTYELDRGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.